molecular formula C10H13NS B1464451 2-(2,5-Dimethylphenyl)ethanethioamide CAS No. 32669-54-8

2-(2,5-Dimethylphenyl)ethanethioamide

Cat. No.: B1464451
CAS No.: 32669-54-8
M. Wt: 179.28 g/mol
InChI Key: SIGVLMJBOJEXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenyl)ethanethioamide is a useful research compound. Its molecular formula is C10H13NS and its molecular weight is 179.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,5-dimethylphenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGVLMJBOJEXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,5-Dimethylphenyl)ethanethioamide is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The chemical formula for this compound is C10H13NSC_{10}H_{13}NS. Its structure features a thioamide functional group, which is known to influence its biological interactions significantly.

Antimicrobial Properties

Research has indicated that thioamides, including this compound, exhibit antimicrobial activity. A study focusing on various thioamide derivatives demonstrated that certain substitutions enhance their efficacy against bacterial strains. Specifically, compounds with electron-donating groups showed increased antibacterial activity due to better interaction with bacterial cell membranes.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. A comparative analysis of thioamide derivatives revealed that modifications in the aromatic ring can lead to significant variations in cytotoxicity against cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in tumor cells, although further studies are required to elucidate the exact pathways involved.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Thioamides can form complexes with metal ions or interact with enzymes involved in metabolic pathways. This interaction may inhibit key enzymatic activities or modulate receptor functions, leading to therapeutic effects .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several thioamides, including this compound. The results indicated that this compound effectively inhibited the growth of Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Potential

In another investigation, researchers assessed the cytotoxic effects of various substituted thioamides on cancer cell lines. The findings showed that this compound induced significant cell death in breast cancer cells compared to control groups. The study concluded that further exploration into its structure-activity relationship could yield promising therapeutic agents for cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundThioamideModerateSignificant
N-(4-Methylphenyl)thioacetamideThioamideLowModerate
3-Thiophenecarboxylic acidCarboxylic AcidHighLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-Dimethylphenyl)ethanethioamide
Reactant of Route 2
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2-(2,5-Dimethylphenyl)ethanethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.